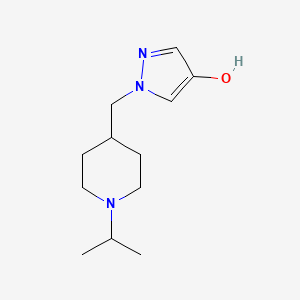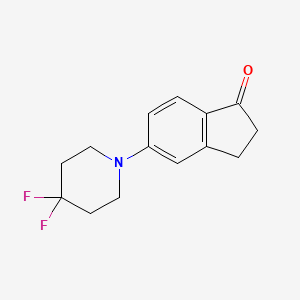
Allyl tert-butoxy carbonate; 1-chloro-1,2,2-trifluoro-ethylene; 1,1-difluoroethylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl tert-butoxy carbonate: is an organic compound used primarily as a protecting group in organic synthesis. It is known for its stability and ease of removal under mild conditions. 1-chloro-1,2,2-trifluoro-ethylene is a halogenated ethylene derivative used in various industrial applications, including as a monomer for polymer production. 1,1-difluoroethylene is another halogenated ethylene derivative, often used in the production of fluoropolymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- Allyl tert-butoxy carbonate can be synthesized by reacting allyl alcohol with tert-butyl chloroformate in the presence of a base such as pyridine .
- The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods:
- Industrially, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.
Synthetic Routes and Reaction Conditions:
- This compound is typically produced by the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane using zinc .
- The reaction is carried out in the presence of a solvent like methanol or DMF to stabilize the intermediate products .
Industrial Production Methods:
- Large-scale production involves the use of specialized reactors to handle the corrosive nature of the reactants and products.
Synthetic Routes and Reaction Conditions:
- 1,1-difluoroethylene can be synthesized by the dehydrohalogenation of 1,1,2-trifluoroethane using a strong base .
- The reaction is typically conducted at elevated temperatures to drive the elimination reaction to completion.
Industrial Production Methods:
- Industrial methods may involve the use of continuous distillation to separate the product from unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Allyl tert-butoxy carbonate
Types of Reactions: This compound primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl group.
Common Reagents and Conditions: Common reagents include trifluoroacetic acid or hydrochloric acid in organic solvents.
Major Products: The major product is the deprotected allyl alcohol.
1-chloro-1,2,2-trifluoro-ethylene
Types of Reactions: This compound can undergo polymerization reactions to form poly(chlorotrifluoroethylene).
Common Reagents and Conditions: Polymerization is typically initiated using free radical initiators under controlled temperature conditions.
Major Products: The major product is poly(chlorotrifluoroethylene), a polymer with excellent chemical resistance and mechanical properties.
1,1-difluoroethylene
Types of Reactions: This compound can undergo addition reactions with various nucleophiles.
Common Reagents and Conditions: Reactions are often carried out in the presence of catalysts to facilitate the addition process.
Major Products: The major products are typically fluorinated organic compounds with diverse applications.
Applications De Recherche Scientifique
Allyl tert-butoxy carbonate
Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step synthesis.
Biology and Medicine: Employed in the synthesis of pharmaceuticals where selective protection and deprotection of functional groups are required.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
1-chloro-1,2,2-trifluoro-ethylene
Chemistry: Used as a monomer in the production of fluoropolymers.
Biology and Medicine: Limited direct applications, but its polymers are used in medical devices due to their chemical resistance.
1,1-difluoroethylene
Chemistry: Used in the synthesis of fluorinated compounds and polymers.
Biology and Medicine:
Industry: Employed in the production of specialty polymers with unique properties.
Mécanisme D'action
Allyl tert-butoxy carbonate
Mechanism: The compound acts as a protecting group by forming a stable carbonate linkage with hydroxyl groups.
Molecular Targets and Pathways: The deprotection mechanism involves acid-catalyzed cleavage of the carbonate bond, releasing the free hydroxyl group.
1-chloro-1,2,2-trifluoro-ethylene
Mechanism: Undergoes free radical polymerization to form high molecular weight polymers.
Molecular Targets and Pathways: The polymerization process involves the formation of free radicals that propagate the polymer chain.
1,1-difluoroethylene
Mechanism: Participates in addition reactions through the formation of carbon-fluorine bonds.
Molecular Targets and Pathways: The addition reactions typically involve nucleophilic attack on the carbon-carbon double bond.
Comparaison Avec Des Composés Similaires
Allyl tert-butoxy carbonate
Similar Compounds: Other protecting groups like benzyl carbonate and methyl carbonate.
Uniqueness: Allyl tert-butoxy carbonate is preferred for its stability and ease of removal under mild conditions.
1-chloro-1,2,2-trifluoro-ethylene
Similar Compounds: Other halogenated ethylenes like vinyl chloride and vinyl fluoride.
Uniqueness: Offers a unique combination of chemical resistance and thermal stability.
1,1-difluoroethylene
Propriétés
Numéro CAS |
89823-13-2 |
|---|---|
Formule moléculaire |
C12H16ClF5O4 |
Poids moléculaire |
354.70 g/mol |
Nom IUPAC |
1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene;(2-methylpropan-2-yl)oxy prop-2-enyl carbonate |
InChI |
InChI=1S/C8H14O4.C2ClF3.C2H2F2/c1-5-6-10-7(9)11-12-8(2,3)4;3-1(4)2(5)6;1-2(3)4/h5H,1,6H2,2-4H3;;1H2 |
Clé InChI |
LHYCPUSHQYOETB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)OCC=C.C=C(F)F.C(=C(F)Cl)(F)F |
Numéros CAS associés |
110872-66-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)

![3-Bromo-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B12080953.png)

![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)

![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)


